molecular formula C14H13NO4 B11145442 N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide CAS No. 324568-54-9

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

Cat. No.: B11145442
CAS No.: 324568-54-9
M. Wt: 259.26 g/mol
InChI Key: KEFIBDUACKDXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-methylbenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is unique due to its furan ring structure, which imparts specific biological and chemical properties. The presence of the furan ring enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

CAS No.

324568-54-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13NO4/c1-9-4-6-10(7-5-9)12(16)14(18)15-13(17)11-3-2-8-19-11/h2-8,14,18H,1H3,(H,15,17)

InChI Key

KEFIBDUACKDXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.